molecular formula C15H22N2O3 B2443369 Tert-butyl 5-amino-8-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 2060052-26-6

Tert-butyl 5-amino-8-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2443369
CAS No.: 2060052-26-6
M. Wt: 278.352
InChI Key: KPFUBSMCVDLTTO-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-8-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 5-amino-8-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-7-6-11-12(8-17)10(9-18)4-5-13(11)16/h4-5,18H,6-9,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFUBSMCVDLTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-8-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from simpler precursors. One common approach is the Biltz synthesis, which involves the cyclization of a suitable amino acid derivative under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-amino-8-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C13H19N2O3
  • CAS Number : 893566-75-1
  • Molecular Weight : 251.30 g/mol

The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities. The presence of the tert-butyl group and the hydroxymethyl substituent enhances its lipophilicity and may influence its pharmacokinetics.

Research indicates that tetrahydroisoquinoline derivatives exhibit a range of biological activities, including:

  • Antitumor Effects : Compounds similar to tert-butyl 5-amino-8-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate have been investigated for their ability to inhibit cancer cell proliferation. For instance, derivatives have shown potent antiproliferative activity against various cancer cell lines with IC50 values in the nanomolar range .
  • Acetylcholinesterase Inhibition : The compound's structural analogs have been studied for their potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease. In vitro studies have demonstrated promising inhibitory activities against acetylcholinesterase .

Synthesis and Modification

The synthesis of this compound involves several key steps:

  • Starting Materials : Typically synthesized from readily available precursors through multi-step reactions involving alkylation and cyclization processes.
  • Yield and Purity : The synthesis often yields high purity compounds suitable for biological testing.

Therapeutic Potential

The therapeutic applications of this compound extend to:

  • Neurological Disorders : Its potential as an acetylcholinesterase inhibitor positions it as a candidate for further development in treating Alzheimer's disease and other cognitive disorders.
  • Cancer Treatment : Given its antitumor properties, further exploration into its mechanism of action could lead to the development of new anticancer agents.

Case Study 1: Antitumor Activity

A study evaluated a series of tetrahydroisoquinoline derivatives for their ability to inhibit tubulin polymerization—a critical target in cancer therapy. Among these compounds, certain derivatives demonstrated superior activity compared to established drugs like combretastatin A-4, with IC50 values ranging from 0.78 to 18 nM across different cancer cell lines .

Case Study 2: Acetylcholinesterase Inhibition

In another investigation focused on neuroprotective agents, several tetrahydroisoquinoline derivatives were synthesized and tested for their acetylcholinesterase inhibitory activity. The most potent compounds exhibited IC50 values below 5 µM, indicating strong potential for therapeutic use in Alzheimer's disease management .

Mechanism of Action

The mechanism by which tert-butyl 5-amino-8-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Isoquinoline: A parent compound with similar structural features.

  • Tetrahydroisoquinoline: A reduced form of isoquinoline.

  • Other derivatives: Various substituted isoquinolines with different functional groups.

Uniqueness: Tert-butyl 5-amino-8-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its specific functional groups and stereochemistry, which can influence its reactivity and biological activity compared to other isoquinoline derivatives.

Biological Activity

Tert-butyl 5-amino-8-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (abbreviated as TBAHT) is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) family. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides an overview of the biological activities associated with TBAHT, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of TBAHT is C14H20N2O3C_{14}H_{20}N_{2}O_{3}, with a molecular weight of approximately 248.33 g/mol. The compound features a tetrahydroisoquinoline core structure that is known for its diverse biological properties.

PropertyValue
Molecular FormulaC14H20N2O3C_{14}H_{20}N_{2}O_{3}
Molecular Weight248.33 g/mol
CAS Number201150-73-4
MDL NumberMFCD02179750

Mechanisms of Biological Activity

TBAHT exhibits several mechanisms that contribute to its biological activity:

  • Antioxidant Activity : TBAHT has been shown to possess antioxidant properties, which are crucial for protecting cells from oxidative stress-induced damage. This activity is primarily attributed to the hydroxymethyl group in its structure, which enhances its electron-donating ability.
  • Neuroprotective Effects : Research indicates that THIQ derivatives, including TBAHT, can modulate neurotransmitter systems and exhibit neuroprotective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's disease. These effects may be mediated through the modulation of dopamine receptors and inhibition of neuroinflammation.
  • Antitumor Activity : Preliminary studies suggest that TBAHT may have cytotoxic effects on various cancer cell lines. The compound has been observed to induce apoptosis in tumor cells via pathways involving caspase activation and DNA fragmentation.

Study 1: Neuroprotective Effects

In a study examining the neuroprotective properties of THIQ derivatives, TBAHT was found to significantly reduce neuronal cell death in models of oxidative stress. The compound demonstrated a dose-dependent effect on cell viability in SH-SY5Y neuroblastoma cells when exposed to hydrogen peroxide .

Study 2: Antitumor Activity

Another investigation focused on the cytotoxicity of TBAHT against human cancer cell lines. Results indicated that TBAHT exhibited significant tumor-specific cytotoxicity with an IC50 value of approximately 25 µM in HL-60 leukemia cells. The mechanism was linked to the induction of autophagy rather than apoptosis, suggesting a unique pathway for cell death induction .

Summary of Biological Activities

The biological activities of TBAHT can be summarized as follows:

Activity TypeObservations
AntioxidantProtects against oxidative stress
NeuroprotectiveReduces neuronal cell death; modulates dopamine receptors
AntitumorInduces apoptosis in cancer cells; IC50 ~25 µM

Q & A

Q. What are the key structural features and functional groups in this compound, and how do they influence its reactivity or stability?

The compound contains a tetrahydroisoquinoline core with a tert-butyl carboxylate protecting group, an amino group at position 5, and a hydroxymethyl group at position 8. These functional groups impact solubility, stereochemical stability, and reactivity in synthetic pathways. For structural elucidation, use 1H/13C NMR to confirm the tert-butyl group (characteristic singlet at ~1.4 ppm) and the hydroxymethyl moiety (broad signal near 3.5 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) can verify molecular weight, while elemental analysis confirms purity .

Q. What analytical techniques are recommended for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is ideal for quantifying impurities. Gas chromatography-mass spectrometry (GC/MS) can identify volatile byproducts, while thin-layer chromatography (TLC) using silica gel plates (e.g., ethyl acetate/hexane gradients) provides rapid purity checks. For non-volatile polar impurities, solid-phase extraction (SPE) or supported liquid extraction (SLE) followed by LC-MS is advised .

Q. What are the optimal storage conditions to prevent degradation of this compound?

Store the compound in airtight amber glass containers under inert gas (argon or nitrogen) at –20°C. Desiccants like silica gel should be used to minimize moisture absorption, as the hydroxymethyl group may undergo hydrolysis under humid conditions. Avoid prolonged exposure to light, as the tetrahydroisoquinoline core is prone to photodegradation .

Q. What safety precautions are critical when handling this compound in the lab?

Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention. Emergency protocols should align with OSHA HCS standards, including proper disposal of contaminated materials .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at regular intervals (0, 7, 14, 30 days). Use Arrhenius kinetics to extrapolate shelf-life under standard conditions. Antioxidants like tert-butylhydroquinone (TBHQ, 0.01% w/v) may mitigate oxidative degradation .

Q. How can contradictory pharmacological data (e.g., varying IC50 values) across studies be resolved?

Cross-validate assay conditions: ensure consistent cell lines (e.g., HEK293 vs. CHO), solvent controls (DMSO concentration ≤0.1%), and incubation times. Perform dose-response curves in triplicate with internal standards. Use statistical tools like ANOVA to assess variability. Conflicting solubility data may arise from polymorphic forms—characterize crystallinity via X-ray diffraction (XRD) .

Q. What synthetic strategies optimize yield and stereochemical fidelity during large-scale preparation?

Employ Buchwald-Hartwig amination for introducing the amino group, using Pd(OAc)₂/Xantphos as a catalyst system. Control stereochemistry via chiral auxiliaries or asymmetric hydrogenation. Monitor reaction progress with TLC (Rf = 0.3 in 1:1 EtOAc/hexane) and isolate intermediates via flash chromatography. Scale-up reactions should maintain anhydrous conditions (e.g., molecular sieves in DMF) to prevent side reactions .

Q. How can researchers analyze potential metabolites or degradation products of this compound?

Use in vitro microsomal assays (human liver microsomes, HLMs) to identify Phase I metabolites. For degradation products, simulate hydrolytic conditions (0.1 M HCl/NaOH, 37°C) and analyze via LC-QTOF-MS. SLE followed by GC/MS is effective for volatile organic compounds (VOCs). Compare fragmentation patterns with libraries like NIST or PubChem .

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